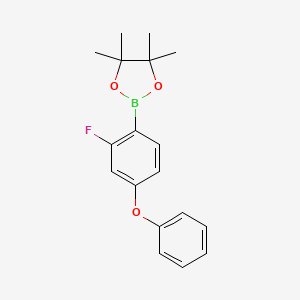

2-(2-Fluoro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This compound belongs to the class of pinacol boronic esters, widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity. Its structure features a dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) linked to a 2-fluoro-4-phenoxyphenyl group.

Properties

IUPAC Name |

2-(2-fluoro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BFO3/c1-17(2)18(3,4)23-19(22-17)15-11-10-14(12-16(15)20)21-13-8-6-5-7-9-13/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMYZUIMVHTPNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-4-phenoxyphenylboronic acid with a suitable boronic acid derivative under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like toluene or water.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which forms carbon-carbon bonds. It can also participate in other reactions such as oxidation, reduction, and substitution.

Common Reagents and Conditions:

Suzuki-Miyaura Reaction: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), solvent (e.g., toluene or water).

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

Suzuki-Miyaura Reaction: Biaryl compounds.

Oxidation: Fluorinated phenols or other oxidized derivatives.

Reduction: Reduced phenyl derivatives.

Substitution: Substituted phenyl compounds.

Scientific Research Applications

Chemistry: 2-(2-Fluoro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in organic synthesis for the construction of complex molecules. Its ability to form carbon-carbon bonds makes it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Biology: In biological research, this compound is used to study enzyme inhibitors and other bioactive molecules. Its fluorinated structure can enhance the binding affinity and selectivity of these molecules.

Medicine: The compound is used in the development of new drugs, particularly those targeting cancer and inflammatory diseases. Its role in cross-coupling reactions allows for the synthesis of diverse drug candidates.

Industry: In the chemical industry, it is used to produce various intermediates and final products. Its versatility and efficiency in cross-coupling reactions make it a valuable tool for large-scale chemical manufacturing.

Mechanism of Action

The mechanism by which 2-(2-Fluoro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its participation in cross-coupling reactions. In the Suzuki-Miyaura reaction, the boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound. The molecular targets and pathways involved include the formation of carbon-carbon bonds, which are crucial for the synthesis of complex organic molecules.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Halogenated Derivatives

2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (6a)

- Substituents : Two chlorine atoms (electron-withdrawing) and two methoxy groups (electron-donating).

- Reactivity : The dichloro substitution likely enhances electrophilicity at the boron center, improving cross-coupling efficiency. Methoxy groups may stabilize intermediates via resonance.

- Application : Used in synthesizing indazole derivatives for biological evaluation (62.3% yield in Suzuki coupling) .

- Key Data : Molecular weight 334 g/mol; $ ^1H $-NMR δ 6.56 (s, 1H), 3.91 (s, 6H) .

- 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Substituents: Single fluorine at the para position. Stability: Similar pinacol ester stability; CAS 214360-58-4 .

Alkoxy and Phenoxy Derivatives

2-(3-Methoxy-4-(o-tolyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Substituents: Methoxybenzyl group. Synthesis: 83% yield via cobalt-catalyzed C-H borylation . Application: Potential use in medicinal chemistry due to benzyl-protecting group versatility.

Trifluoromethyl and Difluoromethyl Derivatives

2-(2-(Difluoromethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Fluoro-4-((2-(trifluoromethyl)benzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Structural and Functional Comparison Table

Biological Activity

The compound 2-(2-Fluoro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 269410-26-6) is a member of the dioxaborolane family, which has gained attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

- Molecular Formula : C18H22BFO3

- Molecular Weight : 296.17 g/mol

- Appearance : White to light yellow powder

- Purity : >98.0% (GC)

- Melting Point : 54 °C

- Solubility : Soluble in methanol

Anticancer Properties

Research indicates that dioxaborolanes exhibit promising anticancer properties. A study highlighted that certain derivatives of dioxaborolanes can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specifically, compounds similar to 2-(2-Fluoro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have shown effectiveness against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Induction of apoptosis |

| A549 (Lung) | 8.3 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 12.0 | Inhibition of DNA synthesis |

Anti-inflammatory Effects

Inflammation plays a critical role in many chronic diseases. Compounds similar to the one have been studied for their anti-inflammatory effects. In vitro studies demonstrated that these compounds can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

Mechanistic Insights

The biological activity of 2-(2-Fluoro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be attributed to:

- Boron Chemistry : The boron atom's unique properties allow for interactions with biological molecules, enhancing the compound's ability to modulate biological pathways.

- Phenoxy Group Influence : The presence of phenoxy groups contributes to the lipophilicity and cellular uptake of the compound.

- Fluorine Substitution : The fluorine atom may enhance metabolic stability and bioactivity.

Study on Lung Diseases

A patent document discusses the use of dioxaborolanes in treating inflammatory lung diseases such as COPD and idiopathic pulmonary fibrosis. The study indicates that compounds like 2-(2-Fluoro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can selectively target pathogenic lung epithelial stem cells (PLESCs), inhibiting their proliferation and survival.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(2-Fluoro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via lithiation-borylation. A representative method involves reacting lithiated aryl bromides with boron reagents like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in tetrahydrofuran (THF) at low temperatures (−78°C). For example, a similar protocol achieved a 23% yield for a ferrocenyl-substituted dioxaborolane derivative by quenching the reaction with water and purifying via column chromatography (SiO₂, hexane/DCM) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C/¹⁹F NMR : To confirm substituent positions and boron integration. For example, aromatic protons in related compounds resonate at δ 7.46–7.72 ppm (¹H NMR, CDCl₃) .

- Mass spectrometry (FAB-MS) : To verify molecular weight (e.g., observed m/z 387.13293 for a ferrocenyl analog) .

- X-ray crystallography : Resolves steric and electronic effects; tilt angles between borolane and aryl rings (~9.9°) highlight conformational preferences .

Q. What safety protocols are essential for handling this compound?

Q. How does the tetramethyl dioxaborolane group influence solubility and purification?

The pinacol boronate ester enhances solubility in nonpolar solvents (e.g., hexane, DCM), facilitating purification via silica gel chromatography. Steric hindrance from methyl groups reduces boronate hydrolysis, improving stability during aqueous workups .

Q. What are common applications of this compound in organic synthesis?

It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions. The boronate group enables aryl-aryl bond formation under Pd catalysis, critical for synthesizing fluorinated biaryl systems in medicinal chemistry .

Advanced Research Questions

Q. How do steric effects of the tetramethyl group impact cross-coupling efficiency?

X-ray data reveals a ~17° tilt between the dioxaborolane ring and the aryl plane, introducing steric hindrance that slows transmetallation. Optimizing ligand choice (e.g., SPhos) or using polar aprotic solvents (DMF) can mitigate this .

Q. What computational strategies can predict optimal reaction conditions for derivatives?

Density functional theory (DFT) calculates transition-state energies to identify favorable pathways. For example, reaction path searches using quantum chemical methods (e.g., IRC analysis) can predict solvent effects or catalyst turnover .

Q. How to resolve contradictions in reported yields for fluorinated dioxaborolane derivatives?

Systematically vary:

Q. What mechanistic insights explain deboronation side reactions in acidic media?

Protonation of the boronate oxygen destabilizes the B–O bond, leading to hydrolysis. ¹¹B NMR tracking (δ ~30 ppm for intact borolane vs. δ ~18 ppm for boronic acid) confirms this pathway. Buffered conditions (pH 7–9) suppress decomposition .

Q. How to design fluorinated analogs for enhanced electronic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.